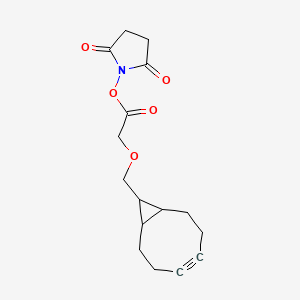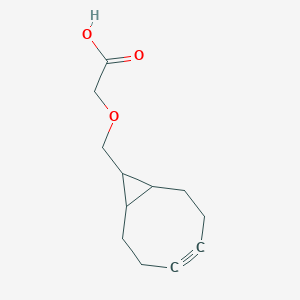
BCN-O-Acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BCN-O-Acetic Acid is a bioorthogonal reagent used primarily for bioconjugation. It is designed to add a bicyclo[6.1.0]nonyne (BCN) group to biomolecules such as proteins and nucleic acids. This compound is particularly useful for “click” reactions with azides, enabling efficient and specific labeling without interfering with other biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-O-Acetic Acid can be synthesized through various chemical routes. One common method involves the oxidation of bicyclo[6.1.0]non-4-yn-9-ylmethanol (BCN alcohol) to form BCN acid. This process typically involves the use of oxidizing agents under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as distillation and liquid-liquid extraction to purify the final product .
Chemical Reactions Analysis
Types of Reactions
BCN-O-Acetic Acid undergoes various types of chemical reactions, including:
Cycloaddition Reactions: Particularly strain-promoted azide-alkyne cycloaddition (SPAAC) and inverse electron demand Diels–Alder (IEDDA) reactions
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, forming stable amide bonds with primary amines.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are stable triazole and pyrazole derivatives, which are useful for labeling and tracking biomolecules in various research applications .
Scientific Research Applications
BCN-O-Acetic Acid has a wide range of applications in scientific research:
Mechanism of Action
BCN-O-Acetic Acid exerts its effects through bioorthogonal reactions, specifically SPAAC and IEDDA reactions. These reactions involve the formation of stable covalent bonds between the BCN group and azides or tetrazines, respectively. The high reactivity and specificity of these reactions allow for efficient labeling of biomolecules without disrupting their normal functions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]nonyne (BCN) Derivatives: Similar to BCN-O-Acetic Acid, these compounds are used for bioorthogonal reactions.
Tetrazines: Often used in IEDDA reactions with BCN derivatives.
Uniqueness
This compound stands out due to its high reactivity and specificity in bioorthogonal reactions. Its ability to form stable covalent bonds under mild conditions makes it particularly valuable for biological and medical applications .
Properties
IUPAC Name |
2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c13-12(14)8-15-7-11-9-5-3-1-2-4-6-10(9)11/h9-11H,3-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMWPGSYLBBPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COCC(=O)O)CCC#C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
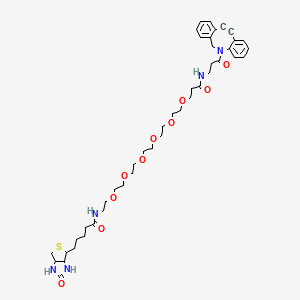

![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]phenyl]propanoate](/img/structure/B8115915.png)
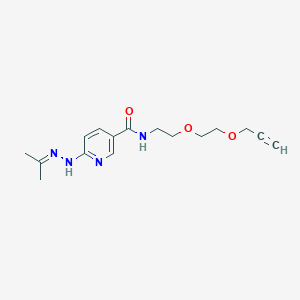
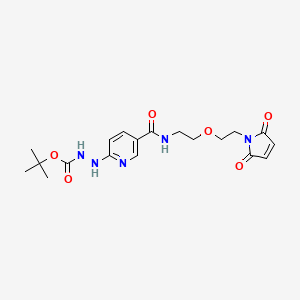
![2-[(3E)-cyclooct-3-en-1-yl]oxyethanol](/img/structure/B8115936.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid](/img/structure/B8115941.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate](/img/structure/B8115953.png)
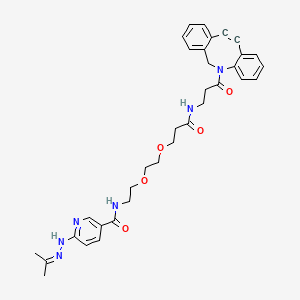
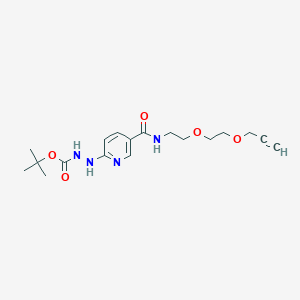
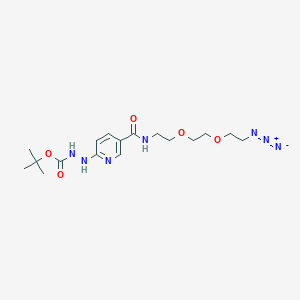
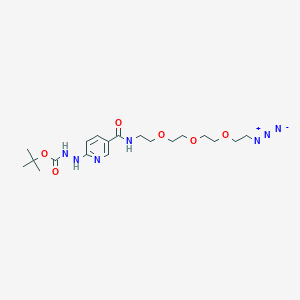
![tert-butyl N-[[5-[2-[2-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate](/img/structure/B8115978.png)
